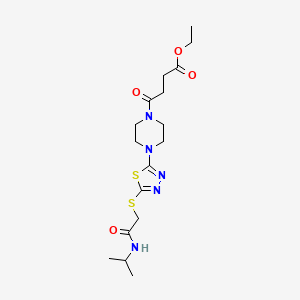
Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate is a compound with multifaceted applications in chemical and biological research. Known for its complex structure, it serves as a valuable tool in various scientific studies due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate generally involves a multi-step synthesis. Each step requires specific reagents and reaction conditions to achieve the desired compound. Typically, thiadiazole derivatives are synthesized first, followed by piperazine ring formation. Finally, the ethyl ester moiety is introduced to complete the synthesis.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up through optimized reaction conditions to ensure high yield and purity. Industrial methods often involve continuous flow chemistry, which allows for better control over reaction parameters and reduced production costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are critical for modifying the compound for specific research needs.
Common Reagents and Conditions
Oxidation reactions typically use reagents like hydrogen peroxide or potassium permanganate, while reduction reactions might involve lithium aluminum hydride. Substitution reactions can be facilitated by nucleophilic or electrophilic reagents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation might lead to the formation of sulfoxides, while reduction could yield thioethers.
Scientific Research Applications
Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate has extensive applications in various scientific fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Employed in studies related to enzymatic functions and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the manufacture of specialized chemical products and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby modulating their activity. The precise pathways and targets vary depending on its application, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Compared to other similar compounds, Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate stands out due to its unique structure and functional groups. Some similar compounds include:
Ethyl 4-(piperazin-1-yl)-4-oxobutanoate
5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazole
Piperazinyl-thiadiazole derivatives
Its uniqueness lies in the combination of the thiadiazole ring, piperazine moiety, and ethyl ester group, which together confer distinctive chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S2/c1-4-26-15(25)6-5-14(24)21-7-9-22(10-8-21)16-19-20-17(28-16)27-11-13(23)18-12(2)3/h12H,4-11H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFCDRYCGSTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














